molecular formula C4H7N5 B13114896 4-Hydrazinylpyrimidin-5-amine

4-Hydrazinylpyrimidin-5-amine

Cat. No.: B13114896
M. Wt: 125.13 g/mol
InChI Key: RJBJAKCZIOUNMC-UHFFFAOYSA-N
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Description

4-Hydrazinylpyrimidin-5-amine is an organic compound with the chemical formula C4H6N6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can modify the hydrazine group to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

4-Hydrazinylpyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    4-Aminopyrimidine: Similar in structure but lacks the hydrazine group.

    4-Hydrazinopyrimidine: Contains a hydrazine group but differs in the position of substitution.

    6-Hydrazinylpyrimidine: Another isomer with the hydrazine group at a different position.

Uniqueness: 4-Hydrazinylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

IUPAC Name

4-hydrazinylpyrimidin-5-amine

InChI

InChI=1S/C4H7N5/c5-3-1-7-2-8-4(3)9-6/h1-2H,5-6H2,(H,7,8,9)

InChI Key

RJBJAKCZIOUNMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)NN)N

Origin of Product

United States

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